Lipophilicity Advantage vs. Thiophene Analog (CAS 2035003-80-4): Lower XLogP3 for Enhanced Aqueous Solubility
The target compound exhibits an XLogP3 of 1.4, compared to 2.0 for the direct thiophene analog (CAS 2035003-80-4) [1]. This represents a ΔlogP of -0.6 log units, placing the target compound closer to the optimal lipophilicity range (logP 1–3) for oral drug candidates while reducing predicted LogS-related solubility deficits [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | (E)-N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide (CAS 2035003-80-4): XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = -0.6 log units (target lower) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lower XLogP3 values are associated with improved aqueous solubility, reduced off-target binding, and lower metabolic clearance—key criteria for prioritizing compounds in HTS hit-to-lead campaigns.
- [1] PubChem. (2024). Computed Properties: CID 86266810 (target) vs. CID 86266816 (thiophene analog). National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
